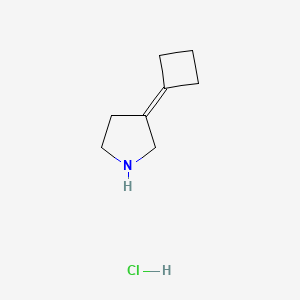
3-Cyclobutylidenepyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylidenepyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring fused with a cyclobutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylidenepyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, where the reactants are continuously fed into a reactor under high pressure and temperature. This method ensures a consistent yield and purity of the product. The use of a fixed-bed catalyst system, such as cobalt- and nickel-based catalysts, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylidenepyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclobutylidenepyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound can be used to investigate the biological activity of pyrrolidine derivatives and their potential as therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyclobutylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Cyclobutylidenepyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog with a five-membered ring structure.
Pyrrolidinone: A lactam derivative with a carbonyl group.
Piperidine: A six-membered ring analog with similar chemical properties
Uniqueness: The uniqueness of this compound lies in its fused ring structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities.
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
3-cyclobutylidenepyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-7(3-1)8-4-5-9-6-8;/h9H,1-6H2;1H |
InChI Key |
RRTQPGUXKOTGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CCNC2)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)
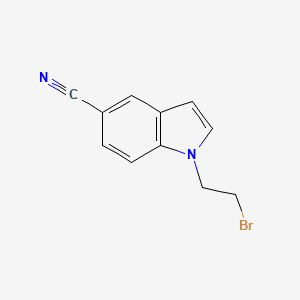
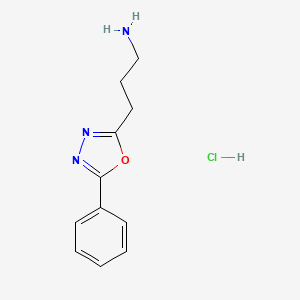


![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14879394.png)

![4-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14879410.png)
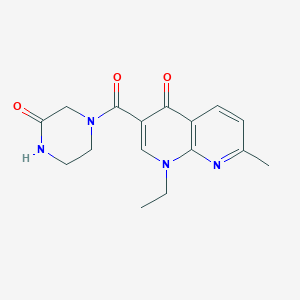
![4-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14879441.png)
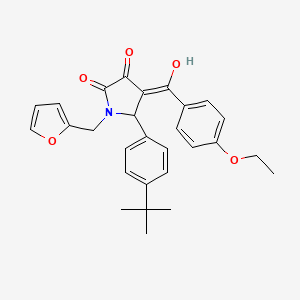
![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)
